molecular formula C15H15ClFN3O3 B6559618 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-15-9

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6559618
CAS RN: 1021251-15-9
M. Wt: 339.75 g/mol
InChI Key: YHMQFKLGNHQBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as CFTD, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. CFTD is a member of the benzoyl family of compounds and has a unique spirocyclic structure, making it a useful target for research.

Scientific Research Applications

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential as an antimicrobial agent, as an inhibitor of the enzyme acetylcholinesterase, as an inhibitor of the enzyme monoamine oxidase, and as an inhibitor of the enzyme glutathione-S-transferase. 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has also been studied for its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.

Mechanism of Action

The mechanism of action of 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. However, it is believed that 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may act as an inhibitor of enzymes, including acetylcholinesterase, monoamine oxidase, and glutathione-S-transferase. 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may also act as an antioxidant, reducing oxidative stress in cells. Additionally, 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may act as an anti-inflammatory agent, reducing inflammation in cells.
Biochemical and Physiological Effects
8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may have antimicrobial activity, inhibit the enzyme acetylcholinesterase, inhibit the enzyme monoamine oxidase, and inhibit the enzyme glutathione-S-transferase. 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has also been studied for its potential to reduce oxidative stress and inflammation in cells.

Advantages and Limitations for Lab Experiments

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages and limitations for laboratory experiments. One advantage of 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is that it can be synthesized in the laboratory using a variety of methods, including the Williamson ether synthesis, the Ugi four-component reaction, and the Biginelli reaction. Additionally, 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be used to study a variety of biochemical and physiological effects, making it a useful tool for research. However, 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione also has some limitations. For example, the mechanism of action of 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, making it difficult to predict its effects in vivo. Additionally, 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may not be suitable for use in clinical settings due to its potential toxicity.

Future Directions

There are a variety of potential future directions for research on 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Further research could be conducted to better understand the mechanism of action of 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, as well as its potential toxicity. Additionally, further research could be conducted to explore the potential applications of 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in clinical settings. Finally, further research could be conducted to study the potential biochemical and physiological effects of 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in vivo.

Synthesis Methods

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized through a variety of methods, including the Williamson ether synthesis, the Ugi four-component reaction, and the Biginelli reaction. The Williamson ether synthesis is a method of synthesizing 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione from two different starting materials, an alkyl halide and an alcohol. The Ugi four-component reaction involves combining four different starting materials, an aldehyde, an isocyanide, an amine, and a carboxylic acid. The Biginelli reaction is a three-component reaction that involves combining an aldehyde, a urea, and an aromatic carboxylic acid. All three methods can be used to synthesize 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory settings.

properties

IUPAC Name

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O3/c1-19-13(22)15(18-14(19)23)4-6-20(7-5-15)12(21)10-3-2-9(17)8-11(10)16/h2-3,8H,4-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMQFKLGNHQBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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